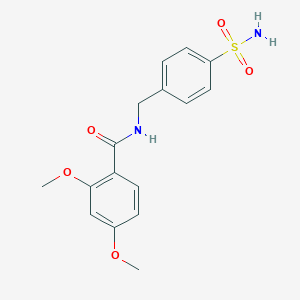![molecular formula C15H10N2S B276860 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound exhibits various biological activities, including anticancer, antimicrobial, and antioxidant properties.
科学的研究の応用
3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole has been extensively studied for its potential as a therapeutic agent. It exhibits significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It also shows promising antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it exhibits potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
作用機序
The mechanism of action of 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, including DNA, enzymes, and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It also inhibits the activity of various kinases, including EGFR and VEGFR, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole exhibits various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, it exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and proteins. Moreover, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the advantages of 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole is its broad-spectrum activity against various cancer cell lines and microbial strains. It also exhibits potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
Include optimizing its therapeutic potential, improving its solubility, and evaluating its in vivo efficacy and toxicity. Overall, 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole is a promising candidate for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole involves the reaction of 2-aminobenzimidazole with phenacyl bromide and potassium thiocyanate. The reaction takes place in the presence of a catalyst, such as copper powder or copper (II) chloride, and a solvent, such as ethanol or DMF. The product is obtained by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
特性
製品名 |
3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole |
|---|---|
分子式 |
C15H10N2S |
分子量 |
250.32 g/mol |
IUPAC名 |
1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C15H10N2S/c1-2-6-11(7-3-1)14-10-18-15-16-12-8-4-5-9-13(12)17(14)15/h1-10H |
InChIキー |
RCBRAUDXOGLXQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=CC=CC=C4N23 |
正規SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=CC=CC=C4N23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)

![3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276789.png)
![N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B276793.png)
![N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B276795.png)
![1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
![9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B276800.png)
![3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B276802.png)
![Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B276808.png)
![N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B276817.png)
![Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide](/img/structure/B276822.png)